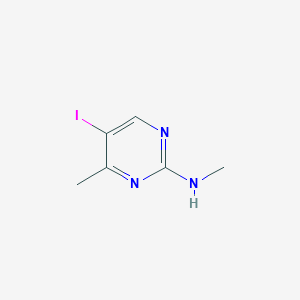

5-Iodo-N,4-dimethylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C6H8IN3 |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

5-iodo-N,4-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C6H8IN3/c1-4-5(7)3-9-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) |

InChI Key |

XBYBOQHORFIJGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1I)NC |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of 2,4,6-Trimethylpyrimidine Derivatives

A classical approach involves the selective iodination of 2,4,6-trimethylpyrimidine or related 2,6-dimethylpyrimidin-4-amine precursors. The iodination is typically achieved via electrophilic substitution using iodine sources under controlled conditions:

- Reagents: Iodine (I2), oxidizing agents such as hydrogen peroxide (H2O2) or iodinating agents like N-iodosuccinimide (NIS).

- Solvent: Polar solvents such as water, acetic acid, or organic solvents (e.g., dichloromethane) depending on the method.

- Temperature: Moderate temperatures (0–90 °C) to control regioselectivity and prevent over-iodination.

- Reaction Time: Several hours, often 1–4 hours of stirring and heat preservation to ensure complete conversion.

This method is supported by analogous iodination procedures of pyrimidine derivatives, where the amino and methyl substituents direct the electrophilic iodination to the 5-position.

Stepwise Synthesis from 2-Amino-4,6-dimethylpyrimidine

A more specific route involves:

- Starting Material: 2-amino-4,6-dimethylpyrimidine.

- Iodination: Treatment with iodine in aqueous medium, often in the presence of hydrogen peroxide as an oxidant to facilitate the electrophilic substitution at the 5-position.

- Reaction Conditions:

- The molar ratio of 2-amino-4,6-dimethylpyrimidine to iodine to hydrogen peroxide is approximately 1:1–1.2:0.3–1.2.

- Temperature is kept below 80 °C during iodine addition and 80–90 °C during heat preservation.

- Reaction time ranges from 1 to 4 hours for each step.

- Workup: Cooling the reaction mixture below 10 °C, filtration, washing with ice water, and drying to isolate the product.

This aqueous iodination method avoids the use of organic solvents, making it safer and more environmentally friendly.

Summary of Preparation Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Starting material | 2-amino-4,6-dimethylpyrimidine | Commercially available or synthesized |

| Iodine source | Iodine (I2) | 1.0–1.2 equivalents |

| Oxidant | Hydrogen peroxide (28–32% aqueous solution) | 0.3–1.2 equivalents |

| Solvent | Water | Environmentally friendly |

| Temperature during iodination | ≤ 80 °C | To avoid decomposition |

| Temperature during heat preservation | 80–90 °C | Ensures reaction completion |

| Reaction time | 1–4 hours per step | Stirring and heat preservation |

| Workup | Cooling <10 °C, filtration, washing, drying | Isolates pure product |

| Yield | Typically high, often >80% | Depending on purity and scale |

Research Findings and Optimization

The aqueous iodination method described offers a safer, solvent-free approach compared to traditional organic solvent-based iodinations, reducing environmental impact and improving operational safety.

Control of temperature and reagent addition rate is critical to prevent side reactions such as over-iodination or decomposition of the pyrimidine ring.

The use of hydrogen peroxide as an oxidant enhances the electrophilicity of iodine, facilitating selective substitution at the 5-position.

Purity and yield are improved by careful cooling and filtration steps post-reaction, minimizing product loss and impurities.

Alternative iodinating agents like N-iodosuccinimide (NIS) may be used in organic solvents for small-scale or specialized syntheses, but aqueous iodine/oxidant systems are preferred for scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,4-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl or other complex structures formed through the coupling process.

Scientific Research Applications

5-Iodo-N,4-dimethylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: The compound may have potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-N,4-dimethylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen vs. Azide Substituents : The iodine atom in this compound enhances steric bulk and polarizability compared to azide (N₃) or chloro (Cl) substituents. This may influence binding affinity in protein targets.

- Hydrogen Bonding: The dimethylamino group at position 2 eliminates hydrogen donor capacity, unlike 5-iodopyrimidin-2-amine (NH₂), which forms polymeric tapes via N–H⋯N interactions. This reduction in H-bonding may decrease solubility but improve membrane permeability.

Crystallographic and Hydrogen Bonding Behavior

Table 2: Crystallographic Data for Selected Pyrimidines

Key Observations :

- The absence of H-bond donors in this compound contrasts with related compounds like 5-iodopyrimidin-2-amine, where NH₂ groups drive crystal packing.

- In N-(4-fluorophenyl) derivatives, intramolecular N–H⋯N bonds and π–π stacking stabilize the structure, a feature absent in the dimethylated analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.